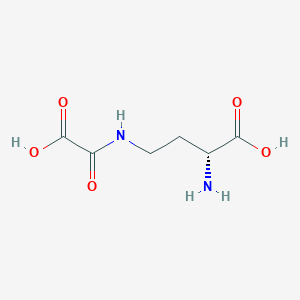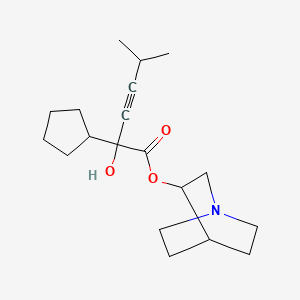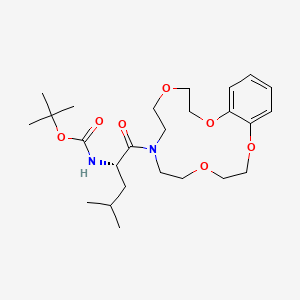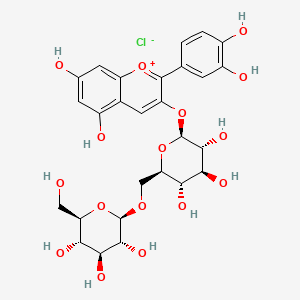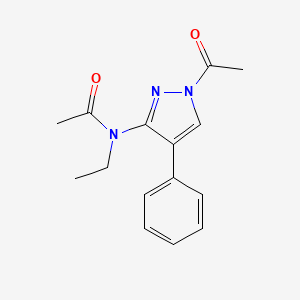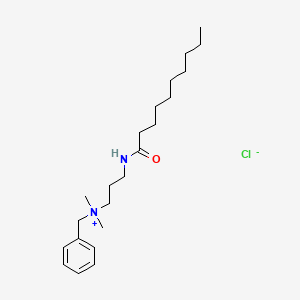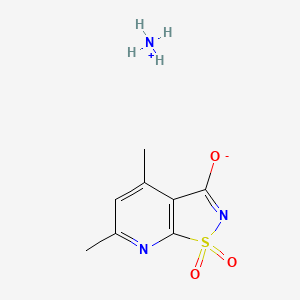
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt is a synthetic organic compound. It belongs to the class of isothiazolopyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo a series of reactions including cyclization, oxidation, and salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of study in drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazolopyridines and related heterocyclic compounds. Examples might include:
- 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one
- 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide
Uniqueness
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities or industrial applications that are not observed with similar compounds.
Properties
CAS No. |
108361-79-1 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
azanium;4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-olate |
InChI |
InChI=1S/C8H8N2O3S.H3N/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13;/h3H,1-2H3,(H,10,11);1H3 |
InChI Key |
CBJKAMMZKOMNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NS2(=O)=O)[O-])C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



